molecular formula C5H9FO2 B13423518 Isopropyl fluoroacetate CAS No. 406-06-4

Isopropyl fluoroacetate

Cat. No.: B13423518
CAS No.: 406-06-4
M. Wt: 120.12 g/mol
InChI Key: HERCSPPGAAQXBN-UHFFFAOYSA-N
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Description

Isopropyl fluoroacetate is an organic compound with the molecular formula C5H9FO2 and a molecular weight of 120.1222 g/mol . It is a colorless liquid that is known for its high toxicity and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl fluoroacetate can be synthesized through the esterification of fluoroacetic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include refluxing the reactants at elevated temperatures to achieve a high yield of the ester product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of fluoroacetic acid and isopropanol into a reactor, where they are mixed and heated in the presence of a catalyst. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Isopropyl fluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isopropyl fluoroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the fluoroacetate group into molecules.

    Biology: Studied for its toxicological effects and its role as a metabolic inhibitor.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in cancer research due to its ability to inhibit the citric acid cycle.

    Industry: Utilized in the production of pesticides and rodenticides due to its high toxicity

Mechanism of Action

Isopropyl fluoroacetate exerts its toxic effects by inhibiting the citric acid cycle. Once metabolized, it is converted to fluoroacetate, which then forms fluoroacetyl coenzyme A. This compound reacts with oxaloacetate to produce fluorocitrate, a potent inhibitor of aconitase. The inhibition of aconitase disrupts the citric acid cycle, leading to the accumulation of citrate and subsequent cellular toxicity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ester functional group, which allows it to be used in different synthetic applications compared to its parent compound, fluoroacetic acid. Its ester form also provides different physical properties, such as volatility and solubility, making it suitable for specific industrial applications .

Properties

CAS No.

406-06-4

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

IUPAC Name

propan-2-yl 2-fluoroacetate

InChI

InChI=1S/C5H9FO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3

InChI Key

HERCSPPGAAQXBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CF

Origin of Product

United States

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